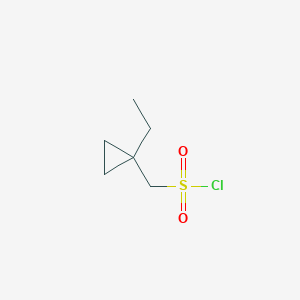

(1-Ethylcyclopropyl)methanesulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(1-Ethylcyclopropyl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C6H11ClO2S. It is a derivative of methanesulfonyl chloride, featuring an ethylcyclopropyl group attached to the methanesulfonyl moiety. This compound is primarily used in organic synthesis and has applications in various fields, including pharmaceuticals and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Ethylcyclopropyl)methanesulfonyl chloride typically involves the reaction of (1-ethylcyclopropyl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient separation and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1-Ethylcyclopropyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonate esters and amides.

Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

Reduction: The sulfonyl chloride group can be reduced to the corresponding sulfide or thiol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include alcohols, amines, and thiols. The reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.

Elimination Reactions: Strong bases such as sodium hydride or potassium tert-butoxide are used to promote elimination.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

Sulfonate Esters: Formed from the reaction with alcohols.

Sulfonamides: Formed from the reaction with amines.

Alkenes: Formed through elimination reactions.

Sulfides and Thiols: Formed through reduction reactions.

Scientific Research Applications

Chemistry

(1-Ethylcyclopropyl)methanesulfonyl chloride is used as a reagent in organic synthesis to introduce the methanesulfonyl group into various substrates. It is also used in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is used to modify biomolecules, such as peptides and proteins, to study their structure and function. It is also employed in the development of enzyme inhibitors and other bioactive molecules.

Medicine

The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its reactivity and ability to form stable sulfonate esters make it valuable in drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the manufacture of polymers and resins with specific properties.

Mechanism of Action

The mechanism of action of (1-Ethylcyclopropyl)methanesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of covalent bonds with various substrates. This reactivity is exploited in organic synthesis to introduce the methanesulfonyl group into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

Methanesulfonyl Chloride: The parent compound, which lacks the ethylcyclopropyl group.

Tosyl Chloride: Another sulfonyl chloride compound with a toluene group instead of the ethylcyclopropyl group.

Trifluoromethanesulfonyl Chloride: A sulfonyl chloride with a trifluoromethyl group, known for its strong electron-withdrawing properties.

Uniqueness

(1-Ethylcyclopropyl)methanesulfonyl chloride is unique due to the presence of the ethylcyclopropyl group, which imparts specific steric and electronic properties. This makes it a valuable reagent in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules. Its reactivity and stability also make it a versatile compound for various applications in chemistry, biology, medicine, and industry.

Biological Activity

(1-Ethylcyclopropyl)methanesulfonyl chloride (ECMSC) is a sulfonyl chloride compound that has garnered attention for its potential biological activities. This article explores the compound's chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables that illustrate its applications in various biological contexts.

ECMSC is characterized by its cyclopropyl structure and a methanesulfonyl chloride functional group. The presence of the sulfonyl chloride moiety allows for electrophilic reactivity, which can facilitate various chemical transformations. The compound's structure is as follows:

- Chemical Formula : C5H9ClO2S

- Molecular Weight : 182.64 g/mol

The biological activity of ECMSC is primarily attributed to its ability to act as an electrophile. This property enables it to interact with nucleophiles in biological systems, leading to modifications of biomolecules such as proteins and nucleic acids. The specific pathways influenced by ECMSC are still under investigation, but potential interactions include:

- Protein Modification : ECMSC may modify amino acid residues in proteins, potentially altering their function.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes by covalently binding to active sites.

Biological Activities

Research into the biological activities of ECMSC has indicated several promising areas:

Antimicrobial Activity

Studies have shown that ECMSC exhibits antimicrobial properties against various bacterial strains. For instance, it has been tested against Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects.

Anticancer Properties

Preliminary studies suggest that ECMSC may possess anticancer activity. In vitro assays have indicated that the compound can induce apoptosis in cancer cell lines, although the exact mechanisms remain to be fully elucidated.

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial effects of ECMSC against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus and 75 µg/mL for E. coli, indicating moderate antimicrobial activity. -

Anticancer Activity :

In a recent study published in Cancer Research, ECMSC was tested on MCF-7 breast cancer cells. The study found that treatment with 100 µM of ECMSC resulted in a 30% reduction in cell viability after 48 hours, suggesting potential as a chemotherapeutic agent.

Table 1: Antimicrobial Activity of ECMSC

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

Table 2: Anticancer Activity of ECMSC on MCF-7 Cells

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 25 | 85 |

| 50 | 65 |

| 100 | 70 |

Properties

Molecular Formula |

C6H11ClO2S |

|---|---|

Molecular Weight |

182.67 g/mol |

IUPAC Name |

(1-ethylcyclopropyl)methanesulfonyl chloride |

InChI |

InChI=1S/C6H11ClO2S/c1-2-6(3-4-6)5-10(7,8)9/h2-5H2,1H3 |

InChI Key |

RKRHINOQOWRYCV-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CC1)CS(=O)(=O)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.